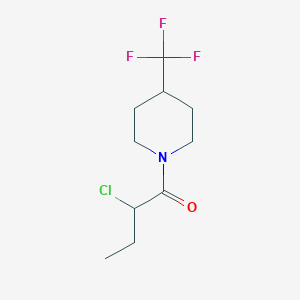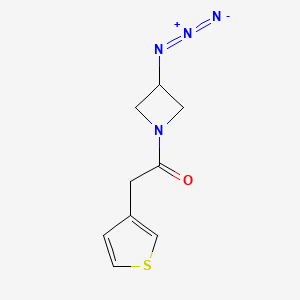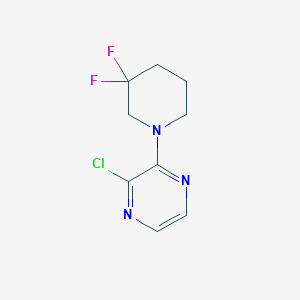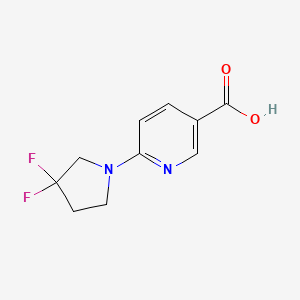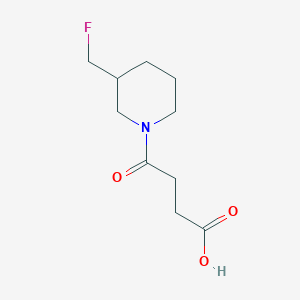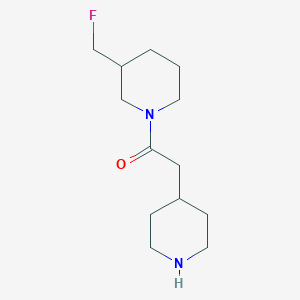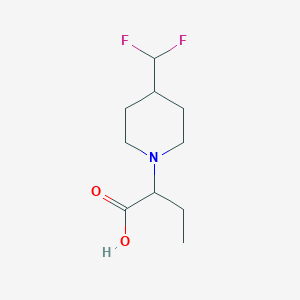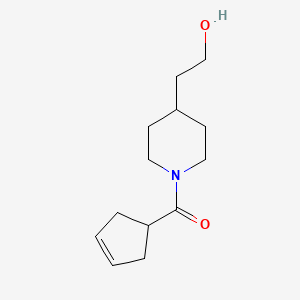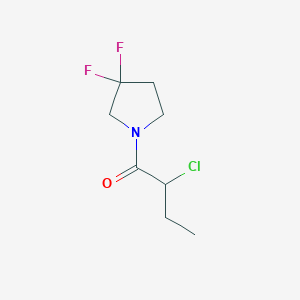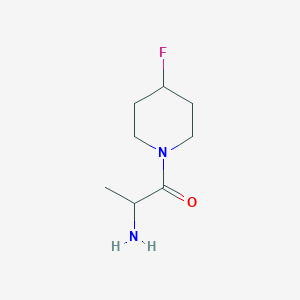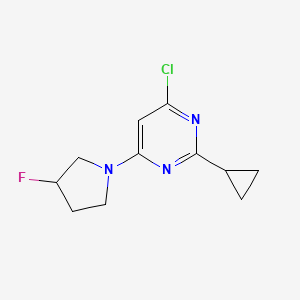
4-Chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H13ClFN3 and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis and Antibacterial Agents
- Synthesis of Antibacterial Agents : An efficient synthesis method for a structurally similar compound, a new class of fluoroquinolone-like antibacterial agents, has been described. This synthesis includes a nearly quantitative ring-closing reaction to form a pyrido[1,2-c]pyrimidine core, which serves as a scaffold for biologically active compounds (Rosen, German, & Kerns, 2009).
Biological Activities in Various Fields
- Anticancer and Antimicrobial Activity : Synthesis of indole-pyrimidine hybrids, including compounds similar to the one , has shown significant in vitro anticancer activity against various cancer cells. The nature of the substituent group on the pyrimidine ring significantly affects the anti-proliferative activity. Some of these molecules also displayed potent anti-microbial activity (Gokhale, Dalimba, & Kumsi, 2017).
Synthesis for Drug Development
- Intermediate in Anticancer Drug Synthesis : The compound 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the queried compound, is an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthesis method for this compound has been developed, contributing to the development of anticancer therapeutics (Kou & Yang, 2022).
Quantum Chemical Studies
- Quantum Chemical Characterization : Quantum chemical calculations have been performed on pyrimidine derivatives, similar to the compound , to study their intermolecular interactions and molecular docking. This research provides insights into the structural properties and potential pharmacological applications of these compounds (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3/c12-9-5-10(16-4-3-8(13)6-16)15-11(14-9)7-1-2-7/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIBKYKTQBGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


